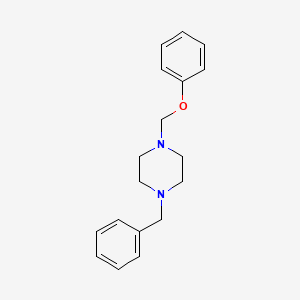
2-(2-Hydroxypropionylamino)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropionylamino)-benzamide is an organic compound that features a benzamide core with a hydroxypropionylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropionylamino)-benzamide typically involves the reaction of benzamide with 2-hydroxypropionic acid (lactic acid) under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzamide and the hydroxypropionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxypropionylamino)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 2-(2-Oxopropionylamino)-benzamide
Reduction: Formation of 2-(2-Hydroxypropylamino)-benzamide
Substitution: Formation of nitro or halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropionylamino)-benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxypropionylamino)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropionylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core may also interact with hydrophobic pockets within proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyethylamino)-benzamide
- 2-(2-Hydroxypropylamino)-benzamide
- 2-(2-Hydroxybutanoylamino)-benzamide
Comparison
2-(2-Hydroxypropionylamino)-benzamide is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. Compared to 2-(2-Hydroxyethylamino)-benzamide, it has an additional carbon in the side chain, which can influence its reactivity and interactions with biological targets. The hydroxypropionyl group also provides additional sites for hydrogen bonding, potentially enhancing its binding affinity to enzymes and receptors.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-(2-hydroxypropanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-6,13H,1H3,(H2,11,14)(H,12,15) |
Clave InChI |
GDRIDNGVFSNDEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)




![Cyclopenta[cd]azulene](/img/structure/B14757204.png)


![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)


